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2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-oxazole
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Overview
Description
2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-oxazole is a heterocyclic compound that contains both pyrazole and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromo-1-methyl-1H-pyrazole with appropriate oxazole precursors under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Agents like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole-oxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-oxazole is a heterocyclic compound containing both a pyrazole and an oxazole ring, which contributes to its chemical properties and potential biological activities. It has garnered interest in medicinal chemistry for applications in drug development and organic synthesis.
General Properties
- Dual-Ring System The compound's uniqueness arises from its combination of pyrazole and oxazole rings, leading to distinct chemical reactivity and biological activity.
- Molecular Formula The molecular formula of this compound is C7H6BrN3O .
- Molecular Weight The molecular weight of the compound is 228.05 .
Applications
This compound has several applications in medicinal chemistry, drug development, and organic synthesis.
- Medicinal Chemistry Pyrazole and oxazole moieties are known for their potential in treating various diseases due to their ability to interact with biological targets. Derivatives of this compound may exhibit anti-inflammatory, antimicrobial, and anticancer properties.
- Antiviral Agents Pyrazole derivatives have demonstrated antiviral activity against viruses such as HIV-1, vaccinia virus, influenza A virus, vesicular stomatitis virus, and respiratory syncytial virus . Certain pyrazole compounds have shown high efficacy against influenza A and B viruses and have also been effective against viruses carrying resistance mutations .
- Organic Synthesis this compound can undergo substitution, oxidation, and reduction reactions, leading to the creation of derivatives and functionalized compounds with altered properties. In industrial settings, the synthesis of this compound involves optimizing conditions for higher yields and purity while minimizing toxic byproducts.
Research
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-oxazole involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-oxazole is unique due to the presence of both pyrazole and oxazole rings, which confer distinct chemical and biological properties.
Biological Activity
2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-oxazole is a heterocyclic compound featuring both pyrazole and oxazole rings. This unique structure contributes to its significant biological activities, making it a candidate for various medicinal applications. The compound's potential therapeutic effects have been explored in several studies, indicating its relevance in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₆BrN₃O. The presence of the bromine atom at the 5-position of the pyrazole ring enhances its reactivity and binding affinity to biological targets. Its dual-ring system imparts distinct chemical properties that differentiate it from other similar compounds.
Property | Value |
---|---|
Molecular Formula | C₇H₆BrN₃O |
Molecular Weight | 216.04 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that compounds containing pyrazole and oxazole moieties exhibit various pharmacological activities, including:
- Anti-inflammatory properties : Studies have shown that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
- Antimicrobial effects : The compound has demonstrated activity against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through specific mechanisms targeting cellular pathways .
The biological activity of this compound is likely mediated through interactions with specific molecular targets within biological pathways. For instance, its structure may enhance binding to enzymes involved in inflammatory responses or cancer progression.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
- In vitro studies : Research has shown that pyrazole derivatives exhibit significant inhibition of COX enzymes, with some compounds demonstrating selectivity for COX-2 over COX-1. This selectivity is crucial for developing anti-inflammatory drugs with fewer side effects .
- In vivo studies : Animal models have been used to assess the efficacy and safety of pyrazole derivatives. For example, one study reported that a similar compound reduced tumor growth in mice models when administered at specific dosages .
- Pharmacokinetics : The pharmacokinetic profile of pyrazole derivatives indicates good oral bioavailability and CNS penetration, which are essential for therapeutic efficacy in treating neurological disorders .
Properties
Molecular Formula |
C7H6BrN3O |
---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
2-(5-bromo-1-methylpyrazol-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C7H6BrN3O/c1-11-6(8)4-5(10-11)7-9-2-3-12-7/h2-4H,1H3 |
InChI Key |
OUZZVRJILJOQDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CO2)Br |
Origin of Product |
United States |
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